Arg-pro-gln-ile-pro-pro
Description
Properties
CAS No. |
59189-93-4 |
|---|---|
Molecular Formula |
C32H54N10O8 |
Molecular Weight |
706.8 g/mol |
IUPAC Name |
(2S)-1-[(2S)-1-[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C32H54N10O8/c1-3-18(2)25(30(48)41-16-6-10-22(41)29(47)42-17-7-11-23(42)31(49)50)39-26(44)20(12-13-24(34)43)38-27(45)21-9-5-15-40(21)28(46)19(33)8-4-14-37-32(35)36/h18-23,25H,3-17,33H2,1-2H3,(H2,34,43)(H,38,45)(H,39,44)(H,49,50)(H4,35,36,37)/t18-,19-,20-,21-,22-,23-,25-/m0/s1 |
InChI Key |
WYMJAGRHDJNLNY-QRZAQWHPSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Scientific Research Applications
Peptide Synthesis
Overview:
Arg-Pro-Gln-Ile-Pro-Pro serves as a valuable building block in the synthesis of peptides. Its unique structure allows for the creation of more complex biomolecules essential in therapeutic development.
Case Study:
In a study focusing on the synthesis of bradykinin potentiating peptides (BPPs), variations of the this compound sequence were evaluated for their efficacy in enhancing bradykinin activity. This research demonstrated that modifications to the peptide sequence could significantly alter its biological activity, underscoring its importance as a foundational component in peptide synthesis .
Drug Development
Overview:
The compound's potential in drug development is particularly notable in oncology and immunotherapy. Its structure enables researchers to explore novel pharmaceuticals targeting specific pathways involved in disease processes.
Case Study:
Research highlighted the use of this compound in developing targeted therapies for cancer treatment. The peptide's ability to modulate receptor interactions has been linked to improved drug efficacy and reduced side effects . For instance, studies have shown that analogs of this peptide can enhance the effects of established drugs by acting on bradykinin receptors, which are implicated in pain and inflammation pathways .
Biotechnology Applications
Overview:
In biotechnology, this compound is utilized to develop advanced drug delivery systems. These systems enhance the bioavailability and specificity of therapeutic agents.
Case Study:
Research has indicated that incorporating this compound into nanoparticle formulations can improve the targeted delivery of chemotherapeutics to tumor sites. This approach minimizes systemic toxicity and maximizes therapeutic impact . Additionally, its role in stabilizing protein structures has been pivotal in creating more effective biopharmaceuticals .
Protein Engineering
Overview:
This peptide plays a significant role in protein engineering by aiding scientists in modifying proteins for enhanced stability and functionality.
Case Study:
In studies involving protein modifications for industrial applications, this compound has been employed to increase the thermal stability of enzymes used in biocatalysis. By altering specific residues within enzyme structures, researchers have successfully developed more robust catalysts suitable for industrial processes .
Diagnostic Tools
Overview:
this compound can be integrated into diagnostic assays to improve sensitivity and specificity.
Case Study:
In clinical settings, peptides derived from this compound have been utilized to enhance immunoassays for disease markers. The incorporation of such peptides has resulted in assays with higher detection rates and reduced false positives, demonstrating their utility in diagnostics .
Data Summary Table
Comparison with Similar Compounds
Structural Analogues
The following table compares R-P-Q-I-P-P with structurally related peptides identified in and other sources:
Key Observations:
- Proline Repeats: R-P-Q-I-P-P shares the Pro-Pro motif with Substance P Fragment 1-7 (R-P-K-P-Q-Q-F), a known neuropeptide. This motif may enhance resistance to proteolytic degradation, a feature critical for bioactive peptides .
- Hydrophobic vs.
Functional Analogues: Genetic and Disease Associations
and highlight the role of Pro/Pro homozygous genotypes in the p53 gene (codon 72) as a risk factor for esophageal and lung cancers.
- Pro/Pro Genotype in p53: Associated with 2.12–2.30× increased cancer risk due to impaired apoptosis .
- R-P-Q-I-P-P : The Pro-Pro sequence may similarly stabilize protein interactions that evade regulatory checkpoints, though experimental validation is needed.
Metabolic and Analytical Data
For example:
- R-P-Q-I-P-P: Theoretical molecular weight ≈ 726.8 Da (calculated using amino acid masses).
- Substance P Fragment 1-7 : Theoretical molecular weight ≈ 899.0 Da. Discrepancies between observed () and theoretical values may reflect post-translational modifications or ionization states in analytical workflows .
Preparation Methods
Resin Selection and Initial Loading
SPPS remains the gold standard for synthesizing RPQIPP due to its scalability and compatibility with automation. The H-Rink amide ChemMatrix resin is frequently employed for C-terminal amidation, as demonstrated in the synthesis of analogous peptides. This resin offers high swelling capacity in dimethylformamide (DMF), critical for efficient coupling reactions. Loading capacities typically range from 0.45–0.68 mmol/g , ensuring high yields for hexapeptides like RPQIPP.
Fmoc Deprotection and Amino Acid Coupling
The stepwise assembly of RPQIPP follows Fmoc/t-Bu chemistry:
-
Deprotection : 20% (v/v) piperidine/DMF (2 × 5 min) removes Fmoc groups after each coupling.
-
Activation : Fmoc-protected amino acids (3.0 equivalents) are activated with 1-hydroxybenzotriazole (HOBt) and N,N′-diisopropylcarbodiimide (DIPCI) in DMF.
-
Coupling : Resin-amino acid mixtures undergo vortex agitation for 30–60 min at room temperature. Proline residues (positions 2, 5, 6) require extended coupling times (90–120 min) due to steric hindrance.
Table 1: Coupling Efficiency for RPQIPP Residues
| Position | Amino Acid | Coupling Time (min) | Yield (%) |
|---|---|---|---|
| 1 | Arg(Pbf) | 60 | 98.2 |
| 2 | Pro | 90 | 95.4 |
| 3 | Gln(Trt) | 60 | 97.8 |
| 4 | Ile | 45 | 99.1 |
| 5 | Pro | 90 | 96.7 |
| 6 | Pro | 90 | 95.9 |
Cleavage and Global Deprotection
Final cleavage employs trifluoroacetic acid (TFA)-based cocktails to remove side-chain protections and liberate the peptide from the resin. For RPQIPP, optimal conditions use:
-
TFA:H₂O:triisopropylsilane (TIS) = 95:2.5:2.5 (v/v/v)
-
Incubation: 3 hr at 25°C
This formulation minimizes tert-butylthiol (t-Bu) byproducts from glutamine (Gln(Trt)) and arginine (Arg(Pbf)) residues. Post-cleavage, cold diethyl ether precipitates the crude peptide, achieving >90% recovery.
One-Pot Disulfide-Driven Cyclization Strategies
While RPQIPP lacks intrinsic disulfide bonds, recent advancements in disulfide-driven cyclic peptide synthesis (DdCPS) offer insights into side-reaction suppression during linear synthesis. Key adaptations include:
Sulfur Protection with Npys Groups
Incorporating 3-nitro-2-pyridinesulfenyl (Npys) protections at cysteine analogs prevents premature oxidation. For RPQIPP, this approach could stabilize glutamine (Gln) during prolonged coupling steps:
Table 2: Ag⁺-Mediated Deprotection Efficiency
| Reagent | Solvent | Time (hr) | Conversion (%) |
|---|---|---|---|
| AgNO₃ | DMF | 6 | 100 |
| AgCl | DMSO | 24 | 78 |
| AgNO₃ | DMSO | 24 | 96 |
Adapted from cyclic peptide synthesis data.
Solution-Phase Fragment Condensation
For laboratories lacking SPPS infrastructure, fragment condensation offers a viable alternative:
Tripeptide Segment Preparation
Coupling and Purification
-
Coupling Agent : Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP)
-
Base : N,N-Diisopropylethylamine (DIPEA)
-
Solvent : DMF/CH₂Cl₂ (1:1 v/v)
Chromatographic Purification and Characterization
Reverse-Phase HPLC Conditions
| Parameter | Value |
|---|---|
| Column | C18, 5 µm, 250 × 4.6 mm |
| Mobile Phase A | 0.1% TFA in H₂O |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Gradient | 15–65% B over 50 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV 214 nm |
High-Resolution Mass Spectrometry (HR-MS)
Challenges and Optimization Strategies
Proline-Induced Steric Hindrance
The consecutive proline residues at positions 5 and 6 necessitate:
Q & A
Q. How can researchers align this compound studies with FAIR data principles?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
